molecular formula C13H9Br2FO B8029084 1-(Benzyloxy)-3,4-dibromo-2-fluorobenzene

1-(Benzyloxy)-3,4-dibromo-2-fluorobenzene

Cat. No.: B8029084
M. Wt: 360.02 g/mol
InChI Key: CDTBZBSENTVRHP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3,4-dibromo-2-fluorobenzene is an organic compound with the molecular formula C13H9Br2FO. It is a derivative of benzene, where the benzene ring is substituted with benzyloxy, dibromo, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3,4-dibromo-2-fluorobenzene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions, where the starting materials are readily available and the reaction conditions are optimized for high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3,4-dibromo-2-fluorobenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 1-(Benzyloxy)-3,4-dichloro-2-fluorobenzene
  • 1-(Benzyloxy)-3,4-diiodo-2-fluorobenzene
  • 1-(Benzyloxy)-3,4-dibromo-2-chlorobenzene

Uniqueness: 1-(Benzyloxy)-3,4-dibromo-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs . The combination of these substituents makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1,2-dibromo-3-fluoro-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2FO/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTBZBSENTVRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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